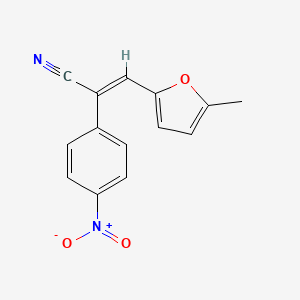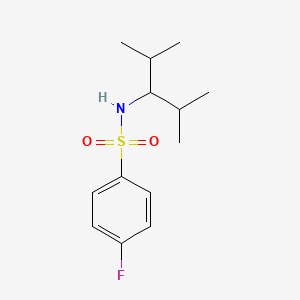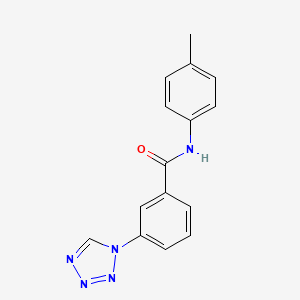
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile, also known as MFA-4, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields using various methods. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has also been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor properties, making it a promising compound for further research. However, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect its potency. Additionally, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for further research on 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile. One potential area of research is the development of 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile as a potential therapeutic agent for inflammatory diseases and cancer. Further studies are needed to elucidate the pharmacokinetic properties of 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile and its potential toxicity in vivo. Additionally, the structure-activity relationship of 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile and its derivatives can be explored to develop more potent and selective compounds. Lastly, the potential of 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile as a natural product can be explored by investigating its occurrence in various plant species.
In conclusion, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile is a promising compound that has gained significant attention in scientific research. Its anti-inflammatory, antioxidant, and antitumor properties make it a potential therapeutic agent for various diseases. Further research is needed to elucidate its mechanism of action, pharmacokinetic properties, and potential toxicity in vivo. The development of more potent and selective compounds based on 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile is also an area of future research.
Métodos De Síntesis
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using various methods, including the Knoevenagel condensation reaction and the Michael addition reaction. The Knoevenagel condensation reaction involves the reaction of 5-methylfurfural and 4-nitrobenzaldehyde in the presence of a base such as piperidine to form the intermediate product, which is then further reacted with acrylonitrile to obtain 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile. The Michael addition reaction involves the reaction of 5-methylfurfural, 4-nitrobenzaldehyde, and acrylonitrile in the presence of a base such as potassium carbonate to directly obtain 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile.
Aplicaciones Científicas De Investigación
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various scientific research areas. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in various inflammatory diseases. 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has also been found to scavenge free radicals and protect cells from oxidative stress. Furthermore, 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been shown to exhibit antitumor activity against various cancer cell lines.
Propiedades
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-10-2-7-14(19-10)8-12(9-15)11-3-5-13(6-4-11)16(17)18/h2-8H,1H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGFSTHYAOGHAI-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-methylfuran-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5730726.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730753.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)
![ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B5730758.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5730771.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5730775.png)
![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)


![3,4-dimethyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5730799.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5730812.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)